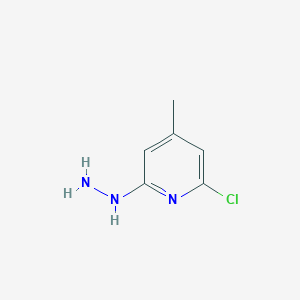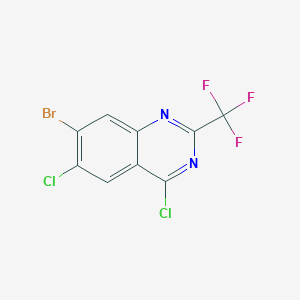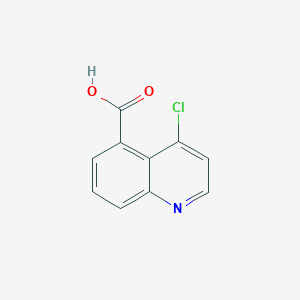
(4,6-Dimethoxypyridin-2-yl)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4,6-Dimethoxypyridin-2-yl)methanamine is a chemical compound with the molecular formula C8H12N2O2 and a molecular weight of 168.19 g/mol . It is primarily used in research and development, particularly in the fields of chemistry and pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4,6-Dimethoxypyridin-2-yl)methanamine typically involves several steps:
Addition Reaction: Anhydrous methanol, solvent, and malononitrile are added to a container, and dry hydrogen chloride gas is passed through to carry out the addition reaction.
Condensation Reaction: A deacidification agent is added to the product from the addition reaction, followed by cyanamide to carry out the condensation reaction.
Cyclization Reaction: A Lewis acid protecting agent is added to the product from the condensation reaction, and dry hydrogen chloride gas is passed through to carry out the cyclization reaction.
Methoxylation Reaction: Methanol and sodium hydroxide are added to a container, stirred, and dissolved.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing reaction conditions to improve yield and reduce environmental impact. For example, using dimethyl carbonate as a methylating agent instead of conventional toxic reagents can achieve high conversion and selectivity under optimized conditions .
化学反应分析
Types of Reactions
(4,6-Dimethoxypyridin-2-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly in the presence of suitable catalysts and reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Catalysts such as phase transfer catalysts (e.g., tetrabutyl ammonium bromide) and reagents like dimethyl carbonate are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized derivatives, while substitution reactions can yield different substituted pyridine derivatives .
科学研究应用
(4,6-Dimethoxypyridin-2-yl)methanamine has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various chemical compounds.
Biology: The compound is used in biochemical studies to understand its interactions with biological molecules.
Medicine: It is explored for its potential therapeutic applications, particularly in drug development.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
作用机制
The mechanism of action of (4,6-Dimethoxypyridin-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming complexes that exhibit unique properties . These interactions can influence various biochemical and physiological processes, making the compound valuable in research and development .
相似化合物的比较
Similar Compounds
Uniqueness
(4,6-Dimethoxypyridin-2-yl)methanamine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
属性
分子式 |
C8H12N2O2 |
|---|---|
分子量 |
168.19 g/mol |
IUPAC 名称 |
(4,6-dimethoxypyridin-2-yl)methanamine |
InChI |
InChI=1S/C8H12N2O2/c1-11-7-3-6(5-9)10-8(4-7)12-2/h3-4H,5,9H2,1-2H3 |
InChI 键 |
XLNCTEMHCWZXJZ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=NC(=C1)OC)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


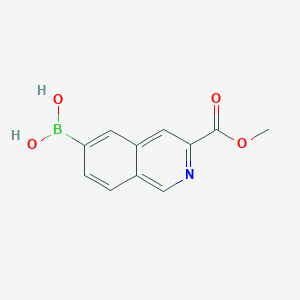
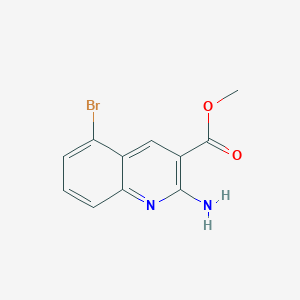
![6-Chloro-2,5-dimethylbenzo[d]thiazole](/img/structure/B13668332.png)
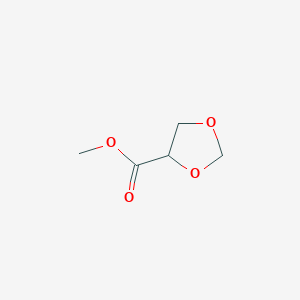
![4-Chloro-5-(methylsulfonyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13668344.png)
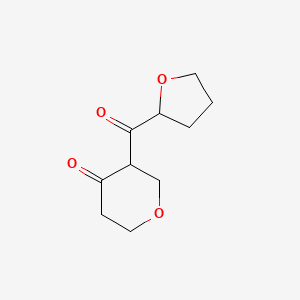
![2-(2-Bromophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B13668355.png)
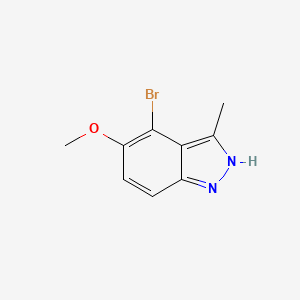
![4-Nitrobenzo[d]thiazole-2-carbonitrile](/img/structure/B13668380.png)
![5-Cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13668383.png)
![Ethyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B13668385.png)
